Melting Point Elevation Relative to Non-Nitrated Phenylsulfanyl Anilines
3-Nitro-5-(phenylsulfanyl)aniline exhibits a melting point of 102–104 °C [1], which is substantially higher than that of 2-(phenylthio)aniline (31–32 °C) [2] and comparable to the predicted value for 3-(phenylsulfanyl)aniline (104.05 °C) . The introduction of the nitro group enhances intermolecular interactions (dipole–dipole, possible hydrogen bonding) relative to ortho-substituted non-nitrated analogs, improving solid-state stability and ease of handling during weighing and storage.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 102–104 °C |
| Comparator Or Baseline | 2-(Phenylthio)aniline: 31–32 °C; 3-(Phenylsulfanyl)aniline: ~104.05 °C (predicted) |
| Quantified Difference | Target m.p. is ~70 °C higher than 2-(phenylthio)aniline; similar to 3-(phenylsulfanyl)aniline but with stronger crystallinity implications |
| Conditions | Reported experimental value for target; literature values for comparators |
Why This Matters
Higher melting point correlates with improved crystallinity and reduced hygroscopicity, which simplifies solid dispensing and long-term storage in research laboratories.
- [1] Molaid. 3-硝基-5-(苯基硫基)苯胺. Product page. Melting point: 102–104 °C. View Source
- [2] CAS Common Chemistry. 2-(Phenylthio)aniline. Melting point: 31–32 °C. View Source
